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Compound of Interest

Compound Name: Azide-PEG2-MS

Cat. No.: B3109840

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azide-PEG2-MS is a heterobifunctional crosslinker that has emerged as a valuable tool in the
fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a
terminal azide group, a diethylene glycol (PEG2) spacer, and a methanesulfonyl (mesylate)
group, allows for a two-step sequential or orthogonal conjugation strategy. This enables the
precise and stable linkage of two different molecules, making it particularly well-suited for the
construction of complex biomolecular architectures such as antibody-drug conjugates (ADCS)
and Proteolysis Targeting Chimeras (PROTACS).

The azide moiety serves as a bioorthogonal handle for “click chemistry," specifically the
copper(l)-catalyzed azide-alkyne cycloaddition (CUAAC) or the strain-promoted azide-alkyne
cycloaddition (SPAAC). These reactions are highly efficient, specific, and biocompatible,
proceeding under mild aqueous conditions. The mesylate group, on the other hand, is an
excellent leaving group that readily undergoes nucleophilic substitution with thiol groups,
commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond.
The hydrophilic PEG2 spacer enhances the solubility of the crosslinker and the resulting
conjugate in aqueous environments, reduces steric hindrance, and can improve the
pharmacokinetic properties of the final construct.[1]

This technical guide provides a comprehensive overview of the chemical properties,
applications, and experimental protocols associated with Azide-PEG2-MS, offering researchers
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a detailed resource for its effective utilization in their work.

Chemical Properties and Data Presentation

Azide-PEG2-MS, with the chemical name 2-(2-azidoethoxy)ethyl methanesulfonate, possesses
a well-defined structure that dictates its reactivity and utility.

Property Value Reference
Chemical Formula CsH11N304S [2]
Molecular Weight 209.22 g/mol [2]
CAS Number 176520-23-3 [2]
Appearance Colorless to light yellow liquid [3]
Purity >95% [2]
Solubility Soluble in water, DMSO, DMF, 4]
DCM
Storage Conditions -20°C for long-term storage [3]

Reactivity of Functional Groups:
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Functional Reactive . Resulting
Reaction Type . Key Features
Group Partner Linkage
Copper(l)-
Catalyzed Azide-
Alkyne ) o
N High efficiency,
Cycloaddition ) o
) ) high specificity,
Azide (-Ns) Alkyne (CuAAC) or Triazole )
) bioorthogonal,
Strain-Promoted )
. stable linkage.[5]
Azide-Alkyne
Cycloaddition
(SPAAC)
Good leaving
group, forms a
stable covalent
bond with
] Nucleophilic ] sulthydryl groups
Mesylate (-OMs)  Thiol (-SH) o Thioether ]
Substitution of cysteines. The
reaction is
typically

performed at a

slightly basic pH.

Stability Profile:

The stability of Azide-PEG2-MS is crucial for its successful application. The mesylate group is
susceptible to hydrolysis, especially at elevated pH and temperature. The azide group is
generally stable under a wide range of conditions but can be sensitive to reducing agents and
prolonged exposure to light.
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Effect on Mesylate

Effect on Azide

Condition Recommendations
Group Group
For mesylate
reactions, use a pH
Susceptible to ) range of 7.0-8.5 and
] ) Generally stable in the o )
pH hydrolysis, particularly minimize reaction
) pH range of 4-11. ) )
at alkaline pH (>8.5). time. For azide
reactions, a wider pH
range is tolerated.
Perform mesylate
Hydrolysis rate Can be thermally reactions at room
Temperature increases with labile at very high temperature or 4°C.
temperature. temperatures. Store the reagent at
-20°C.
Avoid strong reducing
Can be reduced to an agents if the azide
Reducing Agents Not directly reactive. amine by agents like functionality is to be
DTT or TCEP. preserved for
subsequent reactions.
- Protect from
] Can be sensitive to
Light Generally stable. prolonged exposure to

UV light.

light.

Applications in Drug Development

The bifunctional nature of Azide-PEG2-MS makes it a versatile tool in the development of

targeted therapeutics.

Proteolysis Targeting Chimeras (PROTACS)

PROTACSs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin

ligase, leading to the ubiquitination and subsequent degradation of the target protein by the
proteasome.[6] Azide-PEG2-MS is an ideal linker for PROTAC synthesis, enabling the
connection of a ligand for the target protein to a ligand for an E3 ligase (e.g., VHL or Cereblon).
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[4] The PEG linker provides the necessary spacing and flexibility for the formation of a stable
ternary complex between the target protein, the PROTAC, and the E3 ligase.[7]

PROTAC Mechanism of Action

Ternary Complex Formation
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Caption: General mechanism of action of a PROTAC.

Antibody-Drug Conjugates (ADCSs)

ADCs are targeted therapies that consist of a monoclonal antibody linked to a potent cytotoxic
payload. Azide-PEG2-MS can be used to conjugate a drug to an antibody. For instance, the
mesylate group can react with a thiol group on a partially reduced antibody, and the azide
group can then be used to attach an alkyne-modified drug via click chemistry. This two-step
approach allows for precise control over the drug-to-antibody ratio (DAR).
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ADC Synthesis Workflow
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Caption: Two-step synthesis of an ADC using Azide-PEG2-MS.

Experimental Protocols

The following are generalized protocols for the use of Azide-PEG2-MS. Optimization may be
required for specific applications.

Protocol 1: Reaction of Azide-PEG2-MS with a Thiol-
Containing Protein

This protocol describes the modification of a protein with Azide-PEG2-MS to introduce an
azide handle.

Materials:

» Thiol-containing protein (e.g., antibody, enzyme) in a suitable buffer (e.g., phosphate-
buffered saline (PBS), pH 7.2-7.5).

» Azide-PEG2-MS.

e Anhydrous dimethyl sulfoxide (DMSO).
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e Reaction buffer: 50 mM HEPES, 150 mM NacCl, pH 7.5.

e Quenching solution: 100 mM N-acetylcysteine in reaction buffer.

 Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes).

Procedure:

e Protein Preparation: If necessary, reduce disulfide bonds to generate free thiols using a mild
reducing agent like TCEP, followed by removal of the reducing agent. Ensure the protein is in
an appropriate reaction buffer at a concentration of 1-10 mg/mL.

o Linker Preparation: Prepare a 10 mM stock solution of Azide-PEG2-MS in anhydrous DMSO
immediately before use.

o Conjugation Reaction: Add a 10- to 50-fold molar excess of the Azide-PEG2-MS stock
solution to the protein solution. The final concentration of DMSO should not exceed 10%
(v/v) to avoid protein denaturation.

 Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C
overnight with gentle agitation. Monitor the reaction progress by LC-MS if possible.

e Quenching: Add the quenching solution to a final concentration of 10 mM to react with any
excess Azide-PEG2-MS. Incubate for 30 minutes at room temperature.

« Purification: Purify the azide-modified protein from excess linker and quenching reagent
using SEC or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

o Characterization: Determine the degree of labeling (DOL) of the azide-modified protein using
mass spectrometry.

Workflow for Thiol-Mesylate Reaction
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Caption: Step-by-step workflow for protein modification.
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Protocol 2: Copper(l)-Catalyzed Azide-Alkyne
Cycloaddition (CUAAC)

This protocol describes the "click" reaction of an azide-modified molecule with an alkyne-

containing molecule.

Materials:

Azide-modified molecule (from Protocol 1).

Alkyne-containing molecule.

Reaction buffer: PBS, pH 7.4.

Copper(ll) sulfate (CuSOa) stock solution (20 mM in water).

Sodium ascorbate stock solution (100 mM in water, freshly prepared).
Tris(benzyltriazolylmethyl)amine (TBTA) stock solution (10 mM in DMSO).

Purification system (e.g., SEC or dialysis).

Procedure:

Reactant Preparation: In a reaction tube, combine the azide-modified molecule and a 2- to
10-fold molar excess of the alkyne-containing molecule in the reaction buffer.

Catalyst Premix: In a separate tube, prepare the catalyst premix by adding the TBTA stock
solution to the CuSOa stock solution in a 1:1 to 5:1 molar ratio.

Reaction Initiation: Add the catalyst premix to the reactant mixture to a final copper
concentration of 0.1-1 mM.

Reduction: Initiate the reaction by adding the freshly prepared sodium ascorbate solution to
a final concentration of 1-5 mM.

Incubation: Incubate the reaction at room temperature for 1-4 hours with gentle agitation.
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« Purification: Purify the final conjugate from the catalyst and excess reagents using SEC or
dialysis.

Conclusion

Azide-PEG2-MS is a powerful and versatile bifunctional crosslinker with broad applications in
the life sciences and drug development. Its orthogonal reactive ends, combined with the
beneficial properties of the PEG spacer, enable the straightforward and efficient synthesis of
complex bioconjugates. The detailed protocols and data presented in this guide provide a solid
foundation for researchers to incorporate this valuable tool into their experimental workflows for
the development of novel targeted therapies and research probes. As with any chemical
reagent, careful optimization of reaction conditions is recommended to achieve the desired
outcome for each specific application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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